molecular formula C23H34N6O9S B12609179 L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine CAS No. 650597-54-9

L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine

Cat. No.: B12609179
CAS No.: 650597-54-9
M. Wt: 570.6 g/mol
InChI Key: FAGJIPQAVUTARA-QAETUUGQSA-N
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Description

L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine is a peptide compound composed of five amino acids: serine, tyrosine, glycine, methionine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents like NHS esters or carbodiimides can be used for functional group substitution.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of bioactive peptides for cosmetics and nutraceuticals.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-asparaginyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-methionine
  • L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-argininamide
  • L-Cysteine, L-serine, L-threonine, L-lysine, L-methionine

Uniqueness

L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows for versatile interactions with various biological molecules, making it a valuable tool in research and industry.

Properties

CAS No.

650597-54-9

Molecular Formula

C23H34N6O9S

Molecular Weight

570.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C23H34N6O9S/c1-39-7-6-15(22(36)29-17(23(37)38)9-18(25)32)27-19(33)10-26-21(35)16(28-20(34)14(24)11-30)8-12-2-4-13(31)5-3-12/h2-5,14-17,30-31H,6-11,24H2,1H3,(H2,25,32)(H,26,35)(H,27,33)(H,28,34)(H,29,36)(H,37,38)/t14-,15-,16-,17-/m0/s1

InChI Key

FAGJIPQAVUTARA-QAETUUGQSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N

Origin of Product

United States

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